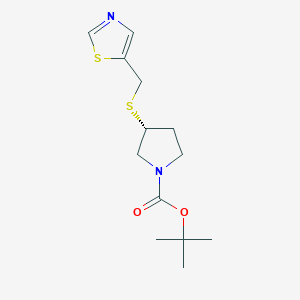

(R)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC18711278

Molecular Formula: C13H20N2O2S2

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2O2S2 |

|---|---|

| Molecular Weight | 300.4 g/mol |

| IUPAC Name | tert-butyl (3R)-3-(1,3-thiazol-5-ylmethylsulfanyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C13H20N2O2S2/c1-13(2,3)17-12(16)15-5-4-10(7-15)18-8-11-6-14-9-19-11/h6,9-10H,4-5,7-8H2,1-3H3/t10-/m1/s1 |

| Standard InChI Key | LKYYCBYKOUSKAT-SNVBAGLBSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)SCC2=CN=CS2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=CS2 |

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound’s molecular formula, , corresponds to a molecular weight of 300.4 g/mol . Its structure comprises:

-

A pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 3-position with a thiazol-5-ylmethylsulfanyl group.

-

A tert-butyl ester () protecting group at the 1-position of the pyrrolidine, enhancing stability and modulating solubility.

-

A thiazole moiety (a five-membered aromatic ring containing nitrogen and sulfur) linked via a methylsulfanyl bridge.

The (R)-configuration at the 3-position introduces stereochemical specificity, which is critical for biological interactions . X-ray crystallography or advanced NMR techniques would be required to confirm the absolute configuration, though analogous compounds in the literature demonstrate the importance of stereochemistry in binding affinity .

Physicochemical Properties

Key properties derived from structural analogs and computational predictions include:

| Property | Value/Description | Source |

|---|---|---|

| Boiling Point | ~289.5°C (predicted) | |

| Density | 1.089 g/cm³ | |

| Solubility | Chloroform, DMSO, Methanol (slight) | |

| pKa | ~14.93 (hydroxyl group, predicted) |

The tert-butyl ester group confers lipophilicity, while the thiazole ring contributes to π-π stacking interactions in biological systems.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of this compound involves multi-step strategies to assemble the pyrrolidine-thiazole framework while preserving stereochemical integrity. A representative pathway includes:

-

Pyrrolidine Ring Formation:

-

Optimization Considerations:

Yield and purity depend critically on protecting group strategies and purification methods (e.g., column chromatography) .

Stability and Reactivity

The compound exhibits moderate stability under inert atmospheres but is susceptible to:

-

Hydrolysis: The ester group may degrade under strongly acidic or basic conditions, necessitating anhydrous storage.

-

Oxidation: The thioether (-S-) linkage could oxidize to sulfoxide or sulfone derivatives in the presence of peroxides.

Functional group transformations enable derivatization:

-

Deprotection: Removal of the Boc group with trifluoroacetic acid yields a free amine for further coupling .

-

Thiazole Modification: Electrophilic substitution at the thiazole’s 2-position (e.g., chlorination) alters electronic properties.

Biological Relevance and Applications

Agrochemistry Applications

Thiazole-pyrrolidine hybrids are investigated for:

-

Herbicidal Activity: Interference with plant amino acid biosynthesis.

-

Fungicidal Properties: Disruption of fungal membrane integrity.

Future Research Directions

Synthetic Challenges

-

Stereoselective Synthesis: Improving enantiomeric excess (ee) via asymmetric catalysis or chiral auxiliaries .

-

Green Chemistry Approaches: Transitioning to solvent-free or catalytic conditions to reduce waste.

Biological Screening

-

In Vitro Assays: Testing against panels of enzymes (e.g., proteases, kinases) and microbial strains.

-

ADMET Profiling: Assessing absorption, distribution, and toxicity in preclinical models.

Computational Modeling

Molecular docking and QSAR studies could predict binding modes to targets like:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume